N-(2-Iodophenyl)benzenecarbothioamide

Description

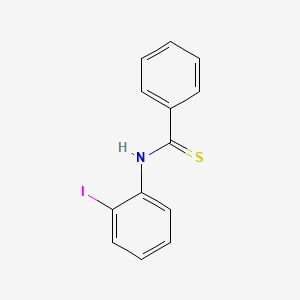

N-(2-Iodophenyl)benzenecarbothioamide is a specialized organic molecule that, while not extensively documented in isolation, represents a confluence of three important structural motifs in synthetic chemistry: the thioamide group, the iodinated aromatic system, and the N-aryl amide linkage. The strategic placement of an iodine atom ortho to the thioamide-bearing nitrogen atom makes this compound a particularly interesting precursor for intramolecular cyclization reactions, offering a pathway to valuable heterocyclic scaffolds. Its study is predicated on the well-established importance of its component parts in various scientific fields.

Structure

3D Structure

Properties

CAS No. |

85445-09-6 |

|---|---|

Molecular Formula |

C13H10INS |

Molecular Weight |

339.2 g/mol |

IUPAC Name |

N-(2-iodophenyl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10INS/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) |

InChI Key |

DRYLYLRETBPDHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2I |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 2 Iodophenyl Benzenecarbothioamide

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the thioamide functional group in a single key step from precursors that already contain the intact phenyl and 2-iodophenyl rings.

Thioacylation Strategies Employing Benzenecarboxylic Acid Derivatives and Sulfur Sources

The most classic and widely used method for synthesizing thioamides is the thionation of the corresponding amide, in this case, N-(2-iodophenyl)benzamide. This transformation is typically achieved using sulfurating agents that can efficiently replace the carbonyl oxygen with a sulfur atom.

Lawesson's Reagent: Lawesson's reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a premier thionating agent for converting carbonyl compounds, including amides, into their thiocarbonyl analogs. nih.govnih.gov The reaction mechanism involves the dissociation of LR into a reactive dithiophosphine ylide, which then undergoes a [2+2] cycloaddition with the amide's carbonyl group, followed by cycloreversion to yield the thioamide. nih.gov The reaction is generally carried out by refluxing the N-(2-iodophenyl)benzamide with LR (typically 0.5 equivalents) in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org While highly effective, a notable drawback is the formation of phosphorus-containing byproducts that can complicate purification, often necessitating column chromatography. beilstein-journals.org Recent advancements have focused on developing improved workup procedures, such as treatment with ethylene (B1197577) glycol, to facilitate a chromatography-free purification process. beilstein-journals.org

Phosphorus Pentasulfide (P₄S₁₀): Phosphorus pentasulfide is another fundamental reagent for thionation. nih.govorganic-chemistry.org Historically, its application required harsh conditions, but modern protocols have been developed that are milder. organic-chemistry.org The reaction of N-(2-iodophenyl)benzamide with P₄S₁₀ in a solvent like ethanol (B145695) or pyridine (B92270) under reflux can afford the desired thioamide. organic-chemistry.orgorganic-chemistry.org P₄S₁₀ is less expensive than Lawesson's reagent but can be less selective and may lead to the formation of more byproducts.

A related direct approach involves a one-pot reaction starting from benzoic acid and 2-iodoaniline (B362364). In a process analogous to the Kindler thioamide synthesis, these precursors can be heated with Lawesson's reagent to form the thioacid from benzoic acid, which then reacts with the aniline (B41778). nih.gov

Table 1: Thionation of Amides for Thioamide Synthesis

| Thionating Agent | Typical Substrate | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Lawesson's Reagent | Amides, Lactams, Ketones | Toluene, THF, DCM | Reflux (60-110 °C) | Mild, versatile, high yield; byproduct can complicate purification. | nih.govbeilstein-journals.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Amides, Nitriles, Ketones | Ethanol, Pyridine | Reflux | Cost-effective; can require harsher conditions than LR. | organic-chemistry.orgorganic-chemistry.org |

Condensation Reactions Involving 2-Iodoaniline and Benzenecarbonyl Precursors

The condensation of 2-iodoaniline with a benzaldehyde (B42025) derivative in the presence of elemental sulfur is a direct application of the Willgerodt-Kindler reaction. researchgate.net This multicomponent reaction typically involves heating the aniline, an aldehyde (benzaldehyde), and elemental sulfur in a high-boiling solvent like morpholine (B109124) or pyridine. The reaction proceeds through the formation of an enamine from the aldehyde and the secondary amine (morpholine), which then reacts with sulfur. The resulting thioacylating species subsequently reacts with the primary aniline (2-iodoaniline) to form the final N-aryl thioamide.

Alternatively, a three-component coupling involving aryl aldehydes, thiourea (B124793) as the sulfur source, and a solvent like N,N-dimethylformamide (DMF) can produce aryl thioamides. mdpi.com This transition-metal-free method, promoted by an oxidant like potassium persulfate (K₂S₂O₈), could be adapted for the synthesis of N-(2-Iodophenyl)benzenecarbothioamide by using 2-iodoaniline as the amine component, though this would represent a four-component variation. mdpi.com A plausible mechanism involves the formation of an iminium intermediate from the aldehyde, which is then attacked by thiourea, followed by oxidation to yield the thioamide. mdpi.com

Table 2: Condensation Routes to N-Aryl Thioamides

| Reaction Name | Precursors | Reagents/Catalysts | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Willgerodt-Kindler Reaction | Aniline, Aldehyde/Ketone | Elemental Sulfur, Morpholine (catalyst/solvent) | Heating | Atom-economical, one-pot synthesis. | researchgate.net |

| Three-Component Coupling | Aryl Aldehyde, Amine | Thiourea (sulfur source), K₂S₂O₈ (oxidant) | Heating in DMF (e.g., 125 °C) | Transition-metal-free approach. | mdpi.com |

Metal-Free Synthetic Routes for N-Aryl Thioamides

There is a growing interest in developing synthetic methods that avoid the use of transition metals to prevent product contamination and reduce environmental impact. chemistryviews.org Several metal-free strategies are applicable to the synthesis of this compound.

One innovative approach is the reaction of secondary thioamides with diaryliodonium salts under basic, metal-free conditions, which can lead to N-arylated thioamides. rsc.orgresearchgate.net While this method typically arylates the nitrogen of an existing thioamide, it highlights the reactivity of hypervalent iodine reagents in C-N bond formation. A more direct route involves an aryne-promoted dehydrosulfurization of thioamides to produce nitriles and diaryl sulfides; however, the reverse reaction is not favored. organic-chemistry.org

More relevant are multicomponent reactions. A one-pot, three-component reaction of chlorohydrocarbons, amides (such as N-formylpiperidine), and elemental sulfur in the presence of a base like NaOH provides a general, metal-free construction of thioamides. chemistryviews.org This could potentially be adapted by using 2-iodoaniline as the amine source.

Iodine itself can act as a promoter or catalyst in metal-free transformations. For instance, iodine, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), can mediate the synthesis of various nitrogen and sulfur-containing compounds. rsc.orgrsc.org A metal-free domino synthesis of 3-aroylindoles from o-alkynyl-N,N-dialkylamines uses a TBAI/TBHP system, demonstrating the capacity of iodine-based systems to facilitate complex transformations involving C-H activation under metal-free conditions. researchgate.net Such systems could plausibly be engineered for thioamide synthesis from appropriate precursors.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect routes involve the synthesis of a related N-aryl thioamide followed by functional group manipulation, or the construction of the thioamide from more fundamental building blocks.

Routes from Anilines, Sulfur, and Alkynes/Nitriles

Three-component reactions involving anilines, elemental sulfur, and a third component like an alkyne or nitrile offer an atom-economical pathway to thioamides.

From Alkynes: The reaction of an aniline (2-iodoaniline), elemental sulfur, and an alkyne (such as phenylacetylene) provides a general and straightforward approach to N-aryl thioamides. researchgate.netorganic-chemistry.org This reaction can be base-catalyzed or, in some cases, proceed without a catalyst at moderate temperatures (e.g., 60-100 °C). researchgate.netresearchgate.net The mechanism is thought to involve the nucleophilic attack of the amine on the S₈ ring to form ammonium (B1175870) polysulfides, which then react with the alkyne in a cascade process to form the thioamide product. organic-chemistry.org This method shows good functional group tolerance. organic-chemistry.org

From Nitriles: Nitriles can be converted to primary thioamides via reaction with a sulfur source. A simple and efficient method involves heating the nitrile (benzonitrile) with phosphorus pentasulfide (P₄S₁₀) in ethanol. organic-chemistry.org To generate the N-substituted thioamide, one could envision a tandem process or a subsequent reaction. An alternative involves the oxidative thiolysis of nitriles using elemental sulfur and an oxidant like K₂S₂O₈ in a DMF/H₂O mixture to selectively form primary thioamides. researchgate.net The conversion of a nitrile directly to an N-aryl thioamide in one pot would require a reaction that incorporates the aniline, such as reacting benzonitrile (B105546) with 2-iodoaniline in the presence of a suitable sulfur transfer reagent.

Table 3: Indirect Synthesis via Three-Component Reactions

| Third Component | Aniline | Sulfur Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Alkyne (e.g., Phenylacetylene) | 2-Iodoaniline | Elemental Sulfur (S₈) | Base-catalyzed (DBU) or neat heating | N-Aryl Thioamide | researchgate.netorganic-chemistry.org |

| Nitrile (e.g., Benzonitrile) | (Not directly incorporated) | P₄S₁₀ | Reflux in Ethanol | Primary Thioamide | organic-chemistry.org |

Electrochemical Synthesis Methods for Related N-Aryl Thioamides

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, often allowing for reactions under mild conditions without stoichiometric chemical oxidants or reductants. acs.org While the direct electrochemical synthesis of this compound has not been explicitly reported, related transformations suggest its feasibility.

Electrochemical methods have been developed for the synthesis of primary anilines from aryl halides using ammonia, catalyzed by nickel. thieme-connect.de This demonstrates that electrochemical cross-coupling can be used to form C-N bonds with halogenated precursors. A similar strategy could be envisioned for thioamidation. For example, an electrochemical cross-coupling between 2-iodoaniline and a thiobenzoic acid derivative could be a potential route.

Furthermore, thioamides themselves are used as precursors in electrochemical reactions. For instance, an electrochemical method for synthesizing 2-aminothiazoles proceeds from N,N-disubstituted enaminones and thioureas. acs.org Another electrochemical process describes the cross-coupling of 4-amino-6-chloropyrimidines with aryl halides using a sacrificial iron anode and a nickel catalyst. researchgate.net These examples establish the principle of using electrochemistry to mediate C-N and C-S bond-forming reactions involving aryl halides and sulfur-containing nucleophiles, paving the way for future development of a direct electrochemical route to N-aryl thioamides.

Ultrasound-Assisted Synthetic Approaches

The application of ultrasonic irradiation in organic synthesis has gained considerable traction as a green and efficient method to promote chemical reactions. rsc.orgresearchgate.net Sonochemistry, the study of the chemical effects of ultrasound, involves the formation, growth, and implosive collapse of bubbles in a liquid, a phenomenon known as acoustic cavitation. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. organic-chemistry.org

For the synthesis of thioamides, ultrasound has been shown to be particularly effective, often leading to shorter reaction times, milder conditions, and improved yields compared to conventional heating methods. acs.org While a specific protocol for the ultrasound-assisted synthesis of this compound is not extensively documented, established methods for analogous N-arylthioamides can be adapted. A plausible and efficient route involves the thionation of the corresponding amide, N-(2-Iodophenyl)benzamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) under ultrasonic irradiation.

The general procedure involves dissolving the starting amide in an anhydrous solvent, such as tetrahydrofuran (THF), followed by the addition of the thionating agent. The reaction mixture is then subjected to ultrasonic irradiation in a water bath. The use of ultrasound facilitates the heterogeneous reaction, enhancing the interaction between the solid thionating agent and the dissolved amide. This approach often circumvents the need for high temperatures and prolonged reaction times typically associated with traditional thioamidation methods. Research on the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles from thioamide precursors, has demonstrated the significant advantages of employing ultrasound, including good to excellent yields in shorter time frames. rsc.org For instance, the ultrasound-assisted reaction of thioamides with various reagents has been accomplished in 30-60 minutes with high yields. rsc.org

Another potential ultrasound-assisted pathway could involve a one-pot reaction between 2-iodoaniline, a benzaldehyde derivative, and a sulfur source, inspired by variations of the Willgerodt-Kindler reaction. nih.gov Ultrasound can promote the various steps of this multi-component reaction, leading to the desired thioamide in a more time- and energy-efficient manner. The synthesis of 2-hydroxy-5-iodo-N'-(1-arylethylidene)benzohydrazides using sonication has been reported to give excellent yields in very short reaction times (10-15 minutes), highlighting the potential of this technology for compounds bearing an iodo-phenyl moiety. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic protocol for this compound is critically dependent on the careful optimization of various reaction parameters. These include the choice of catalyst, stoichiometry of reagents, solvent, and temperature.

The synthesis of thioamides can be performed under catalyst-free conditions, particularly in reactions employing potent thionating agents like Lawesson's reagent or P₄S₁₀. organic-chemistry.org In such cases, the stoichiometry of the thionating agent is a crucial parameter to optimize. While older methods often required a large excess of the thionating agent, ultrasound-assisted procedures have been shown to be effective with a reduced excess, which simplifies the work-up and reduces waste.

For syntheses based on the Willgerodt-Kindler reaction or its variations, which typically involve an amine, an aldehyde or ketone, and elemental sulfur, the choice of base or catalyst can be critical. nih.gov While some modern variations are catalyst-free, others may employ a base to facilitate the reaction. nih.gov In related syntheses of N,N-dimethylthioamides, bases like DBU have been used. nih.gov For copper-catalyzed thioarylation reactions, the choice of ligand and the copper source are paramount for achieving high yields. rsc.org

The molar ratio of the reactants is another key factor. In the synthesis of related compounds, a systematic variation of the substrate-to-reagent ratio has been shown to be essential for identifying the optimal conditions for product formation. researchgate.net

Table 1: Hypothetical Optimization of Reagent Stoichiometry for Thionation of N-(2-Iodophenyl)benzamide

| Entry | Starting Amide (equiv.) | Lawesson's Reagent (equiv.) | Yield (%) |

| 1 | 1 | 0.5 | 65 |

| 2 | 1 | 0.75 | 80 |

| 3 | 1 | 1.0 | 92 |

| 4 | 1 | 1.25 | 93 |

| 5 | 1 | 1.5 | 90 |

This table is illustrative and based on general principles of thioamide synthesis optimization.

The choice of solvent can significantly influence the reaction rate, yield, and even the reaction pathway. For the thionation of amides, anhydrous solvents that can effectively dissolve the starting material are preferred. Tetrahydrofuran (THF) is a commonly used solvent for this purpose. Other solvents such as toluene or dioxane have also been employed in traditional thioamidation reactions. mdpi.com In some modern, greener approaches, water has been used as a solvent for the synthesis of thioamides, which is highly desirable from an environmental perspective. organic-chemistry.org Some catalyst- and solvent-free methods have also been developed, particularly for Willgerodt-Kindler type reactions. nih.gov

Temperature is another critical parameter. Traditional methods for thioamide synthesis often require refluxing at high temperatures for extended periods. A major advantage of ultrasound-assisted synthesis is the ability to conduct reactions at significantly lower temperatures (e.g., 30-40 °C), which can improve the selectivity and prevent the degradation of sensitive functional groups. The optimization of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Table 2: Illustrative Solvent and Temperature Screening for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 110 | 6 | 75 |

| 2 | Dioxane | 100 | 6 | 78 |

| 3 | THF | 65 | 8 | 70 |

| 4 | THF (Ultrasound) | 40 | 2 | 92 |

| 5 | Water (Ultrasound) | 50 | 3 | 85 |

This table is illustrative and based on general principles of thioamide synthesis optimization.

The final step in the synthesis is the isolation and purification of the target compound, this compound. The choice of method depends on the physical properties of the product and the impurities present in the reaction mixture.

A typical work-up procedure for a thionation reaction involves quenching the reaction, often with a saturated aqueous solution of sodium bicarbonate, followed by extraction of the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are then combined, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification of the crude thioamide is commonly achieved through column chromatography on silica (B1680970) gel. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is typically used as the eluent, with the polarity gradually increased to isolate the desired compound. The purity of the fractions can be monitored by thin-layer chromatography (TLC).

Recrystallization is another effective method for purifying solid thioamides. A suitable solvent or solvent system is chosen in which the thioamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. This allows for the formation of pure crystals upon cooling, leaving impurities dissolved in the mother liquor. The choice of recrystallization solvent is critical and may require some experimentation.

For thiols and related sulfur-containing compounds, specialized purification techniques can be employed, such as derivatization to a more stable form that can be easily separated, followed by regeneration of the thiol group. nih.gov However, for a relatively stable thioamide like this compound, standard chromatographic and recrystallization methods are generally sufficient.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of N-(2-Iodophenyl)benzenecarbothioamide

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on closely related analogues, such as N-(2-iodophenyl)benzamide and other isomeric N-(iodophenyl)nitrobenzamides, provide a robust framework for inferring its solid-state characteristics.

Molecular Conformation and Torsion Angle Analysis

The molecular conformation of this compound is largely dictated by the rotational freedom around the C-N and C-C single bonds of the thioamide bridge. In analogous structures like 2-iodo-N-phenylbenzamide, the two aromatic rings are typically oriented nearly perpendicular to each other. For instance, in 2-iodo-N-phenylbenzamide, the dihedral angle between the two rings is reported to be 79.84(6)°. researchgate.net This twisted conformation is a common feature in N-phenylbenzamides and is influenced by steric hindrance between the ortho-substituents and the atoms of the amide or thioamide linkage.

Table 1: Representative Torsion Angles in N-(Aryl)benzamide Analogues This table presents typical torsion angles observed in structures analogous to this compound, illustrating the common conformational features.

| Compound | Torsion Angle | Value (°) | Reference |

| 2-Iodo-N-phenylbenzamide | Dihedral angle between aromatic rings | 79.84(6) | researchgate.net |

| 2-Iodo-N-phenylbenzamide | Iodobenzene (B50100) plane to amide plane | 52.01(1) | researchgate.net |

| 2-Iodo-N-phenylbenzamide | Phenyl (amide) plane to amide plane | 28.45(5) | researchgate.net |

| 2-Nitro-N-(2-nitrophenyl)benzamide | Dihedral angle with C-bonded ring | 71.76(6) | mdpi.com |

| 2-Nitro-N-(2-nitrophenyl)benzamide | Dihedral angle with N-bonded ring | 24.29(10) | mdpi.com |

Intermolecular Interactions and Supramolecular Architecture in Solid State

The solid-state packing of this compound is expected to be governed by a network of intermolecular interactions, leading to a well-defined supramolecular architecture. The thioamide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=S). Consequently, strong N-H···S hydrogen bonds are anticipated to be a dominant feature in the crystal packing, analogous to the N-H···O bonds that define the structures of benzamides. researchgate.nettue.nl These interactions typically lead to the formation of one-dimensional chains or centrosymmetric dimers. tue.nl

Halogen Bonding Interactions Involving the Iodine Substituent

The iodine atom at the ortho-position of the N-phenyl ring is a key player in directing the supramolecular assembly through halogen bonding. researchgate.net A halogen bond is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site. In the crystal structures of related iodo-substituted compounds, several types of halogen bonds are observed.

One common interaction is the C-I···π halogen bond, where the iodine atom interacts with the electron-rich face of a phenyl ring on a neighboring molecule. researchgate.net Another significant interaction is the iodo···carbonyl (I···O=C) or, in this case, the anticipated iodo···thiocarbonyl (I···S=C) contact. Studies on N-(2-iodophenyl)-3-nitrobenzamide have confirmed the presence of a two-center iodo···carbonyl interaction that links molecules. wur.nlnih.gov Given the larger and more polarizable nature of sulfur compared to oxygen, a relatively strong I···S halogen bond would be expected in the crystal structure of this compound. These directional interactions contribute significantly to the stability and specific geometry of the supramolecular framework. wur.nlresearchgate.net

Detailed Spectroscopic Characterization

Spectroscopic methods provide further insight into the structural and electronic properties of this compound, complementing the data obtained from crystallographic studies.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution and in the solid state.

¹H and ¹³C NMR: In solution-state ¹H NMR, the amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 9–10 ppm for related sulfonamides. nih.gov The aromatic protons would resonate in the δ 7–8 ppm region, with complex splitting patterns due to spin-spin coupling and the electronic effects of the iodine and thioamide groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule. sigmaaldrich.com

Solid-State NMR (SSNMR): SSNMR is particularly valuable for characterizing the compound in its crystalline form. nih.govnih.gov ¹³C and ¹⁵N SSNMR experiments can provide information about the local electronic environment and polymorphism, as different crystal forms will exhibit distinct chemical shifts. Furthermore, SSNMR is highly sensitive to intermolecular interactions. For instance, the chemical shifts of the carbon and nitrogen atoms within the thioamide group would be influenced by the formation of N-H···S hydrogen bonds. The iodine atom's proximity to other nuclei can also be probed, offering insights into halogen bonding interactions in the solid state. nih.gov Advanced SSNMR experiments could help determine internuclear distances and torsion angles, providing structural details that are complementary to X-ray diffraction data. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within the molecule. esisresearch.orgresearchgate.net The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For this compound, key expected vibrational bands include:

N-H Stretching: The N-H stretching vibration (νN-H) typically appears in the range of 3400-3200 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding; a broader and lower frequency band would suggest strong N-H···S intermolecular hydrogen bonding.

Thioamide Bands: The thioamide group gives rise to several characteristic bands. The "thioamide I" band, which has a major contribution from C=S stretching, is expected in the 1250-1050 cm⁻¹ region. The "thioamide II" band, resulting from a mix of C-N stretching and N-H bending, typically appears around 1550-1480 cm⁻¹. The "thioamide III" band (C-N stretching) is found near 1000 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected at a lower frequency, typically in the 600-500 cm⁻¹ range.

Table 2: Predicted Key Vibrational Frequencies for this compound This table summarizes the expected vibrational frequencies for the main functional groups based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NH- | 3400-3200 |

| Aromatic C-H Stretch | Ar-H | 3100-3000 |

| Thioamide II | -C(=S)NH- | 1550-1480 |

| Aromatic C=C Stretch | Ar C=C | 1600-1450 |

| Thioamide I | >C=S | 1250-1050 |

| Thioamide III | -C-N- | ~1000 |

| C-I Stretch | Ar-I | 600-500 |

A combined analysis of FTIR and Raman spectra, often supported by theoretical calculations like Density Functional Theory (DFT), allows for a detailed and reliable assignment of the observed vibrational bands, confirming the molecular structure and providing insights into the strength and nature of its chemical bonds. esisresearch.orgresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

The electronic absorption spectrum of a molecule is dictated by the energy required to promote electrons from a ground state to a higher energy excited state. In this compound, the principal chromophore is the benzenecarbothioamide moiety in conjugation with the iodophenyl group. The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the thioamide C=S double bond. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron, such as one from the lone pairs on the sulfur or nitrogen atoms, to an antibonding π* orbital.

Table 1: Expected UV-Vis Absorption Characteristics for this compound (Note: The following data is hypothetical and based on the analysis of similar structures, as specific experimental data was not found in the searched literature.)

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol-1·cm-1) | Chromophore |

| π → π | 220-260 | 10,000 - 25,000 | Phenyl rings |

| π → π | 280-320 | 5,000 - 15,000 | Benzenecarbothioamide |

| n → π* | 340-380 | 100 - 1,000 | Thioamide (C=S) |

This interactive table is based on theoretical expectations for the compound.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. For this compound (Molecular Formula: C13H10INS, Molecular Weight: 339.20 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a distinct fragmentation pattern that can be used for its structural confirmation.

The molecular ion peak ([M]+•) would be observed at an m/z corresponding to the molecular weight of the compound. A key feature in the mass spectrum of an iodine-containing compound is the isotopic pattern. Iodine is monoisotopic (127I), which simplifies the spectrum compared to compounds with elements having multiple common isotopes.

The fragmentation of this compound would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for thioamides and iodoaromatic compounds include:

α-Cleavage: Cleavage of the bonds adjacent to the thioamide group.

Loss of Iodine: Fission of the C-I bond to lose an iodine radical (I•, 127 u) or an iodine cation.

Formation of Thiobenzoyl Cation: Cleavage of the N-C(S) bond to form the stable thiobenzoyl cation (C6H5CS+, m/z 121).

Fragmentation of the Iodophenyl Moiety: Loss of fragments from the iodophenyl ring.

Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: The following data represents plausible fragmentation patterns. Specific experimental data with relative intensities was not found in the searched literature.)

| m/z | Proposed Fragment Ion | Formula |

| 339 | [M]+• (Molecular Ion) | [C13H10INS]+• |

| 212 | [M - I]+ | [C13H10NS]+ |

| 121 | [C6H5CS]+ | [C7H5S]+ |

| 218 | [IC6H4NH]+• | [C6H5IN]+• |

| 91 | [C6H5N]+• | [C6H5N]+• |

| 77 | [C6H5]+ | [C6H5]+ |

This interactive table presents theoretically derived major fragments.

Computational and Theoretical Studies on N 2 Iodophenyl Benzenecarbothioamide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like N-(2-Iodophenyl)benzenecarbothioamide, it would typically be used to predict a range of properties. However, specific studies applying this method to the target compound are not found in the literature.

Geometry Optimization and Conformational Energy Landscapes

This analysis would involve calculating the molecule's most stable three-dimensional shape (its ground state geometry) and mapping the energy changes associated with rotations around its single bonds. This process identifies the most likely conformations the molecule will adopt. Research on related thioamides and halogenated aromatic compounds exists, but data for this compound is absent.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential)

An electronic structure analysis would reveal key aspects of the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. Maps of electrostatic potential and charge distribution would indicate the electron-rich and electron-poor regions of the molecule. While DFT studies on other thiourea (B124793) derivatives and halogenated compounds detail these properties, they are not available for this compound. sciensage.infoacs.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict a molecule's infrared (IR) and Raman spectra. By comparing these calculated spectra with experimental results, scientists can confirm the molecular structure and the nature of its chemical bonds. This type of analysis has been performed for various thiourea derivatives and other complex molecules, but no such correlation has been published for this compound. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior.

Conformational Flexibility and Rotational Barriers

MD simulations could be used to explore the flexibility of the this compound structure, including the energy barriers for rotation around the C-N and C-C bonds. This information is vital for understanding how the molecule might change shape to interact with biological targets or other molecules. Studies on other halogenated peptides and flexible molecules have utilized MD for this purpose, but the specific rotational barriers for this compound have not been documented. nih.govmdpi.com

Solvent Effects on Molecular Structure and Reactivity

The behavior and structure of a molecule can be significantly influenced by the solvent it is in. MD simulations can model these interactions, predicting how the molecule's conformation and reactivity might change in different environments (e.g., water vs. a non-polar solvent). This specific area of study has not been explored for this compound in available research.

Reactivity Predictions and Mechanistic Insights from Theoretical Models

Theoretical and computational chemistry offer powerful tools to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. For a molecule like this compound, these studies would typically employ methods such as Density Functional Theory (DFT) to model its electronic structure and predict its behavior in chemical reactions.

A key aspect of such theoretical investigations is the analysis of the molecule's frontier molecular orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's reactivity. The HOMO indicates the regions of the molecule most susceptible to electrophilic attack, as these are the sites of the most available electrons. Conversely, the LUMO points to the areas most likely to undergo nucleophilic attack, as these are the regions of greatest electron deficiency. The energy gap between the HOMO and LUMO is also a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Another important tool in computational analysis is the Molecular Electrostatic Potential (MEP) map . This map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would be expected to show a high negative potential around the sulfur atom of the thioamide group and the iodine atom, indicating their nucleophilic character. The hydrogen atom of the N-H group would likely exhibit a positive potential, marking it as an electrophilic site.

Mechanistic insights into reactions involving this compound, such as its potential for intramolecular cyclization to form heterocyclic compounds, could also be gained through theoretical modeling. Computational studies can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, providing a prediction of the most favorable reaction pathway. For instance, the presence of the ortho-iodo substituent offers the possibility of intramolecular C-S or C-N bond formation, and theoretical models could predict the feasibility of such cyclization reactions under various conditions.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

The following table represents a hypothetical set of data that would be generated from a DFT calculation on this compound. This data is for illustrative purposes only and is not derived from actual published research.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Interactive Data Table: Hypothetical Mulliken Atomic Charges

This table illustrates the kind of atomic charge data that would be obtained from a computational analysis, indicating the partial charges on key atoms within the molecule. This data is for illustrative purposes only.

| Atom | Charge (e) |

| S1 | -0.45 |

| I1 | -0.15 |

| O1 (of C=S) | N/A |

| N1 | -0.62 |

| C (Thioamide) | +0.75 |

Chemical Reactivity and Transformation Pathways

Reactions at the Thioamide Moiety

The thioamide group, an isostere of the amide group, possesses a distinct reactivity profile. The presence of the sulfur atom, which is larger and more polarizable than oxygen, renders the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom itself prone to electrophilic attack.

Nucleophilic Additions and Substitutions

The thioamide linkage in N-arylthioamides is generally more resistant to hydrolysis and direct nucleophilic addition compared to its amide counterpart due to greater nN→π*C=S conjugation. nih.gov However, its reactivity can be enhanced through activation. Site-selective N-tert-butoxycarbonyl (N-Boc) activation destabilizes the thioamide bond, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.govrsc.org This strategy facilitates the transamidation of thioamides, where a nucleophilic amine can displace the original amino group. nih.govrsc.org While direct examples with N-(2-Iodophenyl)benzenecarbothioamide are not extensively documented, this principle suggests its potential for undergoing similar transformations.

The general mechanism for nucleophilic addition to a carbonyl or thiocarbonyl group involves the attack of a nucleophile on the electrophilic carbon atom. youtube.com For thioamides, this can be followed by the elimination of a leaving group in substitution reactions. The reaction of allylic alcohols with thiocarbonyldiimidazole generates an intermediate that can be displaced by anilines, showcasing a nucleophilic substitution pathway at the thiocarbonyl group. researchgate.net Furthermore, functionalized thioureas and thioamides have been shown to be compatible with nucleophilic aromatic substitution conditions, indicating the stability of the thioamide moiety under certain nucleophilic environments. nih.gov

Oxidative and Reductive Transformations

The thioamide functionality is susceptible to both oxidative and reductive transformations. Oxidative cyclization is a prominent reaction pathway for N-(2-halophenyl)thioamides, leading to the formation of valuable heterocyclic systems. For instance, the intramolecular C-S bond formation in N-(2-halophenyl) thioamides can be promoted by a base to yield 2-substituted benzothiazoles, a reaction that can proceed without a transition metal catalyst. mdpi.com

In a broader context, the oxidation of thioamides can lead to various products. Photocatalytic oxidative cyclization of aromatic thioamides using Cu₂O rhombic dodecahedra has been shown to form 3,5-diphenyl-1,2,4-thiadiazole from thiobenzamide. rsc.org This highlights the potential for the thioamide group in this compound to participate in similar photocatalyzed transformations. Iodine has also been utilized to promote the cyclization of N,N'-diphenylthiocarbamides with enaminones to produce 2-iminothiazolines. rsc.org

Reductive transformations of the thioamide group are less commonly documented in the context of this specific molecule. However, the reduction of thioamides is a known chemical transformation, which can lead to amines. The specific conditions for such a reduction on this compound would need to be determined experimentally, taking into account the potential for competing reactions at the 2-iodophenyl group.

Cyclization Reactions to Form Heterocyclic Systems

The strategic positioning of the thioamide and the 2-iodophenyl group in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. A key transformation is the intramolecular cyclization to form benzothiazoles. mdpi.comadelphi.edu This can be achieved through various methods, often involving the formation of a C-S bond between the thioamide sulfur and the iodinated aromatic ring.

One common method involves a base-promoted intramolecular C–S bond coupling cyclization. mdpi.com This transition-metal-free approach offers an efficient and economical route to 2-substituted benzothiazoles from N-(2-halophenyl) thioamides. mdpi.com Additionally, copper-catalyzed cyclization of o-iodothiobenzanilide derivatives can occur at room temperature to produce benzothiazoles in high yields. organic-chemistry.org

The following table summarizes representative conditions for the cyclization of related N-(2-halophenyl)thioamides to form benzothiazoles.

| Substrate | Catalyst/Promoter | Solvent | Temperature | Product | Yield | Reference |

| N-(2-chlorophenyl)thiobenzamide | K₂CO₃ | Dioxane | 100 °C | 2-Phenylbenzothiazole (B1203474) | 85% | mdpi.com |

| N-(2-bromophenyl)thiobenzamide | K₂CO₃ | Dioxane | 100 °C | 2-Phenylbenzothiazole | 88% | mdpi.com |

| o-iodothiobenzanilide | CuI (10 mol%) | DMF | Room Temp. | 2-Phenylbenzothiazole | 95% | organic-chemistry.org |

Reactivity Involving the 2-Iodophenyl Group

The carbon-iodine bond in the 2-iodophenyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling and radical-mediated processes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid. While specific examples with this compound are not prevalent in the searched literature, the Suzuki-Miyaura coupling of iodobenzene (B50100) and other aryl iodides is a well-established and high-yielding reaction. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netrsc.orgnih.gov The thioamide functionality is expected to be stable under these conditions.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and typically a copper(I) co-catalyst. mdpi.com The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. nih.govresearchgate.net The reaction proceeds via oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with the copper acetylide and reductive elimination. mdpi.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. nih.gov The reaction with aryl iodides can be carried out under ligand-free conditions and often exhibits high regioselectivity. nih.gov For instance, the coupling of aryl iodides with methyl acrylate (B77674) typically yields the E-isomer of the corresponding cinnamate (B1238496) derivative. nih.gov

The table below provides illustrative conditions for palladium-catalyzed cross-coupling reactions with aryl iodides, which are applicable to this compound.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base/Additive | Solvent | Product Type | Reference |

| Suzuki-Miyaura | Iodobenzene | Phenylboronic acid | Pd/HAP | K₂CO₃ | Water | Biphenyl | researchgate.net |

| Sonogashira | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Aryl Alkyne | mdpi.com |

| Heck | Iodobenzene | Methyl Acrylate | Pd(OAc)₂ | AgTFA | (solvent-free) | Methyl Cinnamate | nih.gov |

Radical-Mediated Reactions

The carbon-iodine bond can also undergo homolytic cleavage to generate an aryl radical, which can then participate in various transformations, including cyclization reactions. These reactions are often initiated by radical initiators such as AIBN with a tin hydride, or through photoredox catalysis. princeton.edu

For this compound derivatives containing an appropriately positioned unsaturated bond (e.g., an allyl group on the nitrogen or as part of the benzoyl moiety), radical cyclization can be a powerful method for constructing heterocyclic rings. The generated aryl radical can add to the unsaturated bond, leading to a cyclized radical intermediate which is then quenched to afford the final product. princeton.edunih.gov Visible light photocatalysis has emerged as a mild and efficient method for generating N-centered radicals from N-X bonds, which then undergo intramolecular cyclization. rsc.org While direct examples with the title compound are scarce, the principles of radical cyclization of aryl halides are well-established and applicable.

Mechanistic Investigations of Key Transformations

The primary transformation of this compound is its intramolecular cyclization to yield 2-phenylbenzothiazole. This reaction has been explored through various synthetic methodologies, suggesting several possible mechanistic pathways.

Several mechanisms have been proposed for the cyclization of N-(2-halophenyl)thioamides, which are applicable to this compound. The main pathways include base-promoted metal-free cyclization and transition metal-catalyzed C-S cross-coupling.

Base-Promoted Intramolecular Cyclization: A transition-metal-free method involves the use of a base to promote the intramolecular C–S bond formation. nih.gov In this proposed mechanism, the base (such as potassium carbonate or an organic amine) deprotonates the thioamide nitrogen, which exists in tautomeric equilibrium with its thiol form. This deprotonation significantly increases the nucleophilicity of the sulfur atom. The resulting thiolate anion then attacks the electrophilic carbon atom attached to the iodine in an intramolecular SNAr fashion. This leads to the formation of a transient, negatively charged spirocyclic intermediate (a Meisenheimer-type complex). The subsequent elimination of the iodide ion restores the aromaticity and results in the formation of the stable 2-phenylbenzothiazole ring. rsc.orgnih.gov

Copper-Catalyzed Intramolecular C-S Coupling: Transition metals, particularly copper, are widely used to catalyze the formation of carbon-sulfur bonds in what is often referred to as an Ullmann-type condensation. researchgate.netuu.nl For the intramolecular cyclization of this compound, a copper-catalyzed pathway is a highly efficient option.

The catalytic cycle is generally believed to involve a Cu(I)/Cu(III) pathway. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a Cu(I) species, which is often generated in situ from a Cu(II) precursor. This step forms a high-valent Cu(III)-aryl intermediate.

Deprotonation/Coordination: In the presence of a base, the thioamide is deprotonated to form a thiolate, which then coordinates to the copper center of the Cu(III) intermediate.

Reductive Elimination: The final step is the reductive elimination of the C-S bond from the Cu(III) complex. This step forms the 2-phenylbenzothiazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Various copper sources and ligands can be employed for this transformation, demonstrating the versatility of this approach.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | None (Ligand-free) | K₂CO₃ | NMP | Varies | uu.nl |

| CuI | L-proline | Cs₂CO₃ | Dioxane | Moderate | mdpi.com |

| Cu(OAc)₂·H₂O | 2,2'-biimidazole | Not specified | DMSO | 80 | researchgate.net |

| Cu(OAc)₂ | Benzoin oxime | K₃PO₄ | DMSO | 80 | nih.gov |

Detailed kinetic and thermodynamic studies specifically for the transformations of this compound are not extensively documented in publicly available literature. However, general principles and data from related systems allow for a qualitative understanding of the reaction pathways.

Kinetic Aspects: The rate of the intramolecular cyclization is influenced by several factors, including the reaction mechanism (base-promoted vs. copper-catalyzed), temperature, solvent, and the nature of the catalyst and base used.

In the base-promoted pathway , the reaction rate would depend on the concentration of the substrate and the strength of the base. A stronger base can more effectively deprotonate the thioamide, increasing the concentration of the highly nucleophilic thiolate and thus accelerating the rate-determining nucleophilic attack.

For the copper-catalyzed reaction , kinetic studies on related intermolecular C-S coupling reactions have shown that the process can be sensitive to the substituents on both the aryl iodide and the thiol, indicating that both reactants are involved in the rate-determining step. rsc.org By analogy, the rate of the intramolecular cyclization of this compound would likely depend on the concentrations of both the substrate and the active copper catalyst. The choice of ligand can also significantly impact the reaction rate by influencing the stability and reactivity of the copper intermediates. mdpi.com

Derivatization and Analogue Synthesis

Strategies for Introducing New Functionalities

The introduction of new functional groups onto the N-(2-Iodophenyl)benzenecarbothioamide scaffold can be achieved through various synthetic strategies, targeting its distinct chemical regions.

The benzenecarbothioamide portion of the molecule is amenable to electrophilic aromatic substitution reactions. The substitution pattern on the phenyl ring can influence the electronic properties and steric profile of the compound. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the thioamide group.

| Substitution Position | Example Substituent | Potential Synthetic Method | Anticipated Effect |

| para- (4-position) | Methoxy (-OCH3) | Friedel-Crafts acylation followed by reduction or direct synthesis from a substituted aniline (B41778). | Increased electron density on the ring. |

| meta- (3-position) | Nitro (-NO2) | Nitration using a mixture of nitric acid and sulfuric acid. | Electron-withdrawing, potentially altering binding interactions. |

| ortho- (2-position) | Chloro (-Cl) | Chlorination using a suitable chlorinating agent. | Steric and electronic effects. |

This table is generated based on general principles of organic synthesis and may not reflect experimentally verified outcomes for this specific compound.

The nitrogen atom of the thioamide linkage is a key site for modification. The hydrogen atom can be substituted with various alkyl or aryl groups, which can alter the compound's lipophilicity and conformational flexibility. N-alkylation can be achieved using alkyl halides in the presence of a base. Furthermore, the thioamide nitrogen can participate in cyclization reactions to form heterocyclic systems.

The iodine atom on the phenyl ring is a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for this purpose. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the 4-(p-iodophenyl)butyryl (IP) moiety has been used to improve the pharmacokinetic profiles of radiopharmaceuticals by facilitating albumin binding. nih.gov This suggests that the iodophenyl group of this compound could be similarly functionalized to enhance pharmacokinetic properties. nih.gov

| Reaction Type | Reagent | Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid | Aryl group |

| Heck Coupling | Alkene | Alkenyl group |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group |

| Buchwald-Hartwig Amination | Amine | Amino group |

This table presents potential functionalization reactions based on the reactivity of aryl iodides.

Synthesis of this compound-Based Heterocycles

The this compound structure is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen and sulfur. The inherent reactivity of the thioamide group and the presence of the ortho-iodine atom facilitate intramolecular cyclization reactions.

Thiazole (B1198619) and benzothiazole (B30560) derivatives are an important class of heterocyclic compounds with a wide range of biological activities. analis.com.myfrontiersin.org The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, involving the reaction of an α-haloketone with a thioamide. jpionline.org In the context of this compound, this would involve its reaction with an appropriate α-haloketone.

Benzothiazoles can be synthesized through the intramolecular cyclization of ortho-substituted anilines. While this compound is not a direct precursor in the traditional sense, its structural elements are found in many benzothiazole syntheses. For example, 2-aminobenzothiazoles can be synthesized from p-substituted anilines and potassium thiocyanate, which are then further derivatized. researchgate.net The synthesis of 2-substituted benzothiazoles has been accomplished through various methods, including the reaction of 2-hydrazinobenzothiazole (B1674376) with other reagents. researchgate.netnih.govnih.gov

A general approach to synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. The thioamide functionality within this compound could potentially be harnessed in cyclization reactions to form a benzothiazole ring system, possibly through an intramolecular Smiles rearrangement or a related cyclization pathway under appropriate conditions.

| Heterocycle | General Synthetic Strategy | Key Reagents |

| Thiazole | Hantzsch thiazole synthesis | α-haloketone, this compound |

| Benzothiazole | Intramolecular cyclization | This compound, potentially with a catalyst to facilitate C-S bond formation. |

This table outlines plausible synthetic routes to thiazole and benzothiazole derivatives.

The versatile reactivity of the thioamide and iodophenyl groups allows for the synthesis of a variety of other heterocyclic systems. openmedicinalchemistryjournal.com

Nitrogen Heterocycles: The thioamide nitrogen can act as a nucleophile in cyclization reactions. For instance, reaction with a molecule containing two electrophilic sites could lead to the formation of pyrimidines or other diazines. mdpi.com The synthesis of various nitrogen-containing heterocycles, such as imidazolidines and dihydropyridinones, has been achieved through innovative synthetic methods, including copper-catalyzed reactions and annulation of amides. nih.gov

Sulfur Heterocycles: The sulfur atom of the thioamide is nucleophilic and can participate in cyclizations to form sulfur-containing rings. rsc.org For example, reaction with a dihaloalkane could potentially yield a thiazinane derivative. The synthesis of sulfur-rich heterocycles has been reported from 2-lithiated benzo[b]thiophene and elemental sulfur. nih.gov

Oxygen Heterocycles: While less direct, the synthesis of oxygen-containing heterocycles is also conceivable. For example, the thioamide could be converted to an amide, which could then participate in an intramolecular etherification with a suitably positioned hydroxyl group on the iodophenyl ring (introduced via a separate synthetic step). The synthesis of oxygen heterocycles has been explored through various methods, including photochemical generation of ortho-quinodimethane intermediates. researchgate.net

| Heterocycle Class | Potential Synthetic Approach |

| Pyrimidines | Reaction of the thioamide with a 1,3-dielectrophile. |

| Thiazinanes | Cyclization with a dihaloalkane. |

| Fused Oxazoles | Conversion of thioamide to amide followed by intramolecular cyclization. |

This table provides a conceptual overview of the synthesis of other heterocyclic systems.

Development of Libraries of Structural Analogues

The development of focused libraries of structural analogues of this compound is a key strategy for efficiently exploring structure-activity relationships. By systematically varying the substituents on the aromatic rings and modifications of the thioamide linkage, researchers can generate a diverse set of compounds for biological screening. The synthesis of such libraries often employs parallel or combinatorial chemistry techniques, enabling the rapid production of numerous derivatives.

A common approach to building a library of this compound analogues involves the reaction of a diverse set of benzoyl chlorides with 2-iodoaniline (B362364), followed by thionation of the resulting amide. This two-step sequence allows for the introduction of a wide range of substituents on the benzoyl portion of the molecule.

Table 1: Representative Synthetic Scheme for a Library of this compound Analogues

| Step | Reactants | Reagents and Conditions | Product |

| 1. Amide Formation | 2-Iodoaniline and a substituted Benzoyl Chloride (R-C₆H₄-COCl) | Pyridine (B92270), Dichloromethane, 0°C to room temperature | N-(2-Iodophenyl)-R-benzamide |

| 2. Thionation | N-(2-Iodophenyl)-R-benzamide | Lawesson's Reagent, Toluene (B28343), Reflux | N-(2-Iodophenyl)-R-benzenecarbothioamide |

This synthetic approach is highly amenable to parallel synthesis, where multiple reactions are run simultaneously. By utilizing a variety of substituted benzoyl chlorides, a library of analogues with diverse electronic and steric properties can be generated.

Another dimension of diversity can be introduced by varying the aniline component. While the core focus is on this compound, a library could also include analogues where the iodine atom is at the meta or para position, or replaced by other halogens (Br, Cl, F) or different functional groups altogether.

Table 2: Hypothetical Library of this compound Analogues with Varied Benzoyl Substituents

This interactive table illustrates a selection of potential analogues that could be synthesized to explore the impact of substituents on the benzoyl ring.

| Compound ID | R-Group on Benzoyl Ring | Chemical Formula | Molecular Weight ( g/mol ) |

| 1 | H (unsubstituted) | C₁₃H₁₁IN₂S | 366.21 |

| 2 | 4-Chloro | C₁₃H₁₀ClIN₂S | 400.65 |

| 3 | 4-Methoxy | C₁₄H₁₃IN₂OS | 396.23 |

| 4 | 4-Nitro | C₁₃H₁₀IN₃O₂S | 411.21 |

| 5 | 4-Methyl | C₁₄H₁₃IN₂S | 380.24 |

| 6 | 3-Trifluoromethyl | C₁₄H₁₀F₃IN₂S | 434.20 |

The synthesis of such a library would provide valuable data for understanding how different functional groups on the benzoyl ring influence the biological activity of the this compound scaffold. For instance, comparing the activity of compounds with electron-donating groups (e.g., 4-Methoxy) versus electron-withdrawing groups (e.g., 4-Nitro, 3-Trifluoromethyl) can reveal important electronic requirements for activity. Similarly, varying the size and position of substituents can provide insights into the steric tolerance of the target binding site.

Further expansion of the library could involve the synthesis of derivatives with modifications to the 2-iodophenyl ring. For example, the introduction of additional substituents on this ring could probe for further interactions with a biological target.

The development and screening of these focused libraries are instrumental in the hit-to-lead optimization process, guiding the design of more potent and selective analogues. While specific research detailing the large-scale library synthesis of this compound itself is not extensively published, the principles of parallel synthesis and analogue generation are well-established in medicinal chemistry and directly applicable to this compound.

Applications in Advanced Chemical Systems Non Biological/non Clinical

Ligand Design in Coordination Chemistry and Catalysis

The thioamide moiety is a well-established coordinating group, capable of forming stable complexes with a wide range of transition metals. This ability, combined with the reactive iodophenyl group, allows for diverse applications in both coordination chemistry and catalysis.

N-(2-Iodophenyl)benzenecarbothioamide is anticipated to function as a robust ligand for various transition metal ions. The thioamide group (R-CS-NH-R') typically acts as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms to form a stable five-membered chelate ring. nih.gov This coordination behavior has been extensively documented for a wide array of thioamide derivatives with metals such as palladium(II), nickel(II), copper(II), and cobalt(II). nih.govresearchgate.net

The coordination versatility of the thioamide group is notable; it can exist in thione (-C=S) and thiol (-C-SH) tautomeric forms, which influences the geometry and properties of the resulting metal complexes. ucj.org.ua The thione form typically leads to the formation of neutral molecular complexes, whereas the deprotonated thiol form generates anionic complexes. ucj.org.ua This behavior allows for the tuning of complex properties, such as redox potentials and solubility. Thioamide-based ligands have been used to create mononuclear complexes, multinuclear assemblies, and pincer-type ligands that impart unique stability and reactivity to the metal center. researchgate.net The presence of the iodophenyl substituent on the this compound molecule would sterically and electronically influence the coordination environment without preventing the fundamental chelating action of the thioamide core.

Table 1: Anticipated Coordination Behavior of this compound with Transition Metals

| Metal Ion | Expected Coordination Geometry | Coordination Mode | Supporting Evidence |

| Pd(II), Pt(II) | Square Planar | Bidentate (N, S) | Thioamides are known to form stable square-planar complexes with Pd(II) and Pt(II), often used in catalysis. nih.gov |

| Ni(II) | Square Planar or Tetrahedral | Bidentate (N, S) | Depending on the ligand field strength, Ni(II) can adopt either geometry with N,S-donor ligands. researchgate.netucj.org.ua |

| Cu(II) | Distorted Square Planar | Bidentate (N, S) | Copper(II) complexes with thioamides are common and often exhibit distorted geometries due to the Jahn-Teller effect. researchgate.net |

| Co(II), Fe(II) | Tetrahedral or Octahedral | Bidentate (N, S) | These ions typically form tetrahedral or octahedral complexes, with the latter involving additional ligands. researchgate.net |

| Ag(I) | Linear or Trigonal Planar | Monodentate (S) | As a soft metal, Ag(I) has a high affinity for the soft sulfur donor of the thioamide group. nih.gov |

The application of this compound in catalysis can be viewed from two perspectives: its role as a ligand within a catalyst and its function as a substrate in a catalytic reaction.

As a ligand, the compound can be used to prepare novel transition metal catalysts. Metal complexes containing thioamide ligands have demonstrated utility in catalytic processes such as transfer hydrogenation and various cross-coupling reactions. researchgate.net The specific electronic and steric properties imparted by the this compound ligand could be harnessed to control the activity and selectivity of a metallic catalytic center.

More significantly, the molecule is an ideal substrate for a multitude of transition metal-catalyzed cross-coupling reactions due to the presence of the carbon-iodine bond. The C–I bond is the most reactive among aryl halides in the key step of oxidative addition to a low-valent metal center, such as Pd(0). rsc.orgyoutube.com This makes the compound a valuable building block for synthesizing more complex molecules. For instance, it can be readily employed in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce the benzoylthioamido-phenyl moiety onto other organic scaffolds. acs.orgyoutube.com

Building Block in Materials Science

The dual functionality of this compound makes it a promising monomer or building block for the synthesis of advanced functional materials.

The reactive C-I bond serves as a synthetic handle for polymerization. This compound can be used as a monomer in step-growth polycondensation reactions. For example, palladium-catalyzed methods like Sonogashira or Suzuki polycondensation, which couple aryl halides with alkynes or boronic acids respectively, could be used to incorporate this unit into a polymer backbone.

The resulting polymers would feature thioamide groups as pendant functionalities. Such polymers could have several applications, including as chelating resins for the selective removal of heavy metal ions from industrial effluents or as polymeric ligands to create heterogeneous catalysts. researchgate.net The development of hypercrosslinked polymers bearing iodine functional groups has highlighted the utility of such structures as recyclable heterogeneous catalysts. rsc.org Similarly, iodophenyl-functionalized adamantane (B196018) has been used as a precursor to rigid, tetrafunctional molecules, demonstrating the utility of iodophenyl groups in creating well-defined macromolecular structures. acs.org

The molecular structure of this compound is well-suited for the construction of materials with specific optical, electronic, or self-assembly properties. The presence of the heavy iodine atom can enhance spin-orbit coupling, a phenomenon that facilitates intersystem crossing from singlet to triplet excited states. This property is highly desirable for the design of phosphorescent materials used in organic light-emitting diodes (OLEDs).

Furthermore, the molecule possesses multiple sites for engaging in non-covalent interactions, which are the basis of supramolecular chemistry and crystal engineering. riken.jp Key interactions include:

Hydrogen Bonding: The N-H group of the thioamide is a strong hydrogen bond donor, while the sulfur atom is a weak hydrogen bond acceptor. nih.gov

Halogen Bonding: The iodine atom can act as a Lewis-acidic halogen bond donor, forming directional interactions with Lewis bases like anions or heteroatoms (N, O, S). nih.govresearchgate.net This interaction is a powerful tool for directing the assembly of molecules into predictable one-, two-, or three-dimensional networks. riken.jpmdpi.com

π-π Stacking: The two aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.

These combined interactions can guide the self-assembly of the molecule into well-ordered supramolecular architectures, a bottom-up approach to creating functional materials. acs.org

Applications in Analytical Chemistry (Non-Biological Matrix)

In the field of analytical chemistry, particularly for the analysis of non-biological samples, the thioamide group's strong affinity for certain metal ions can be exploited. Thioamides are known to be excellent chelating agents for soft and borderline heavy metal ions due to the high affinity of the soft sulfur donor for these metals. nih.gov

This compound could therefore be developed as a selective analytical reagent for detecting or quantifying toxic heavy metals such as mercury(II), lead(II), cadmium(II), and silver(I) in environmental samples like industrial wastewater. Its application could be in the form of:

A colorimetric or fluorometric sensor: Upon binding to a target metal ion, the electronic structure of the molecule would be perturbed, potentially leading to a distinct change in its color or fluorescence emission, allowing for visual or spectroscopic detection.

An extractant in separation science: The molecule could be used in liquid-liquid extraction or solid-phase extraction to selectively sequester target metal ions from a complex matrix, allowing for their pre-concentration before analysis by techniques such as atomic absorption spectroscopy.

Derivatization for Enhanced Detection in Chromatographic Techniques

While specific applications of this compound as a derivatizing agent are not extensively documented in current literature, its chemical structure suggests a strong potential for this role, particularly in High-Performance Liquid Chromatography (HPLC). Derivatization is a common strategy used to improve the detectability and chromatographic behavior of analytes that lack a suitable chromophore or fluorophore.

The utility of this compound as a derivatizing agent can be inferred from the reactivity of related compounds. The core principle involves the chemical modification of an analyte to attach a tag that enhances its response to a specific detector, such as a UV-Visible or fluorescence detector. researchgate.net The thioamide group itself can act as a chromophore. Thioamides exhibit red-shifted π-to-π* absorption compared to their amide counterparts, which can be advantageous for detection at wavelengths where background interference is minimal. nih.gov

The derivatization process would likely proceed through the activation of the carboxyl group of a related precursor, such as 2-iodobenzoyl chloride, which would then react with a primary or secondary amine on an analyte molecule. This is analogous to the well-established use of benzoyl chloride for derivatizing biogenic amines to improve their analysis by HPLC. researchgate.netnih.govchromatographyonline.com The subsequent thionation of the resulting amide would yield the this compound derivative of the analyte.

The presence of the iodine atom is particularly significant. While not a traditional chromophore, its large atomic size and the presence of lone pair electrons can influence the electronic transitions within the molecule, potentially leading to shifts in the absorption maxima and an increase in the molar absorptivity of the derivative. More importantly, the heavy iodine atom can enhance detection in advanced chromatographic systems coupled with mass spectrometry (MS), due to its distinct isotopic pattern.

Table 1: Potential Chromatographic Derivatization Parameters This interactive table outlines the hypothetical parameters for the use of an this compound precursor as a derivatizing agent in HPLC.

| Parameter | Value/Condition | Rationale |

| Target Analytes | Primary & Secondary Amines, Phenols | Based on the reactivity of analogous acyl chlorides. chromatographyonline.comnih.gov |

| Reaction Type | Pre-column Derivatization | The derivatization reaction is performed prior to injection into the HPLC system. |

| Detection Method | UV-Vis, Diode Array Detector (DAD) | The benzoyl and thioamide groups provide strong UV absorbance. |

| Potential λmax | ~254 nm and >300 nm | Benzoyl moieties typically absorb around 254 nm, while thioamides can provide absorbance at longer wavelengths. sdiarticle4.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradients | Typical for reversed-phase HPLC separations of moderately nonpolar derivatives. sdiarticle4.com |

Spectroscopic Probes

The this compound molecule possesses features that make it a candidate for development as a spectroscopic probe. Spectroscopic probes are compounds that exhibit a change in their optical properties (e.g., color or fluorescence) in response to a specific stimulus, such as the presence of a metal ion or a change in the chemical environment.

The thioamide group is a known metal-binding site and can act as an N,S-bidentate ligand. nih.gov Upon coordination with a metal ion, the electronic structure of the thioamide is perturbed, which can lead to a significant change in its UV-Visible absorption spectrum. This change can be observed as a shift in the absorption maximum (a chromogenic shift) or a change in absorbance intensity, forming the basis of a colorimetric sensor. Thioamide derivatives have been explored for their ability to form complexes with various metals. nih.gov

Furthermore, the interplay between the iodophenyl ring and the thioamide group could lead to interesting fluorescence properties. While many thioamides are known to be fluorescence quenchers, the introduction of a heavy atom like iodine can influence intersystem crossing. nih.gov This could potentially be exploited in the design of "off-on" or "on-off" fluorescent probes. For instance, the free compound might be non-fluorescent, but upon binding to a specific analyte, conformational changes could restrict rotational freedom and lead to an enhancement of fluorescence. Conversely, the heavy atom effect of iodine could be utilized to create probes where fluorescence is quenched upon binding.

Table 2: Potential Spectroscopic Probe Characteristics This interactive table summarizes the potential characteristics and applications of this compound as a spectroscopic probe.

| Property | Description | Potential Application |

| Sensing Mechanism | Chromogenic (Colorimetric) | Detection of transition metal ions through the formation of colored complexes via the thioamide group. |

| Spectroscopic Technique | UV-Visible Spectroscopy | Monitoring changes in the absorption spectrum upon addition of an analyte. |

| Sensing Mechanism | Fluorogenic ("Off-On" or "On-Off") | Detection of analytes through changes in fluorescence intensity. The heavy iodine atom could play a role in modulating the excited state dynamics. |

| Spectroscopic Technique | Fluorescence Spectroscopy | Measuring the quenching or enhancement of fluorescence upon analyte binding. |

| Target Analytes | Transition Metal Ions (e.g., Cu²⁺, Hg²⁺, Ag⁺) | The soft sulfur atom in the thioamide group has a high affinity for soft metal ions. |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, a philosophy that is beginning to reshape the synthesis and application of N-(2-Iodophenyl)benzenecarbothioamide and its derivatives. bohrium.comairo.co.in Research is increasingly focused on minimizing environmental impact by employing safer solvents, reducing energy consumption, and utilizing renewable resources. airo.co.in

Key areas of development include:

Greener Solvents and Catalysts: A significant shift is underway from traditional volatile organic solvents to more environmentally benign options like water, ethanol (B145695), and ionic liquids. airo.co.in For instance, efficient methods for synthesizing benzothiazole-2-thiols in water have been developed, highlighting a metal-free approach with excellent yields and short reaction times. rsc.org Similarly, copper sulfate (B86663) in aqueous media has been used as an inexpensive and efficient catalyst.

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasound-irradiated reactions are gaining traction. bohrium.comairo.co.in These methods often lead to significantly reduced reaction times and increased yields.

Photocatalysis: Visible-light-mediated synthesis is a rapidly emerging green technology. chemrxiv.org Photocatalytic methods, sometimes employing metal-based or organic dyes like eosin (B541160) Y, can drive the synthesis of benzothiazoles under ambient conditions, often using air as a benign oxidant. chemrxiv.org An efficient photochemical strategy for synthesizing 2-substituted benzothiazoles from thiobenzanilides utilizes riboflavin (B1680620) tetraacetate as a photocatalyst. chemrxiv.org